molecular formula C13H14N2O5 B3085890 (2-Furylmethyl)(4-pyridinylmethyl)amine oxalate CAS No. 1158366-17-6

(2-Furylmethyl)(4-pyridinylmethyl)amine oxalate

Cat. No.: B3085890
CAS No.: 1158366-17-6
M. Wt: 278.26
InChI Key: LHXORIKYDPCEFZ-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(4-pyridinylmethyl)amine oxalate is a bifunctional amine derivative comprising a furyl (2-furylmethyl) and a 4-pyridinylmethyl group linked via a methylamine bridge, with oxalate as the counterion. This compound is structurally designed to leverage the electronic and steric properties of both aromatic heterocycles. The furyl group contributes electron-rich aromaticity, while the 4-pyridinyl moiety introduces a basic nitrogen capable of hydrogen bonding and coordination. Oxalate enhances solubility and crystallinity, critical for pharmaceutical formulation .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C2H2O4/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10;3-1(4)2(5)6/h1-7,13H,8-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXORIKYDPCEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=NC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Furylmethyl)(4-pyridinylmethyl)amine oxalate typically involves the reaction of 2-furylmethylamine with 4-pyridinylmethylamine in the presence of oxalic acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.

Chemical Reactions Analysis

(2-Furylmethyl)(4-pyridinylmethyl)amine oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Furylmethyl)(4-pyridinylmethyl)amine oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(4-pyridinylmethyl)amine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

(a) Positional Isomerism in Pyridinyl Substituents
  • Target Compound : The 4-pyridinylmethyl group positions the nitrogen atom para to the methylamine bridge, enabling planar interactions with biological targets (e.g., enzymes or receptors) .
  • Analog: (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate () features a 2-pyridinyl group, where the nitrogen is ortho to the bridge.
(b) Heterocyclic Core Variations
  • Pyrimidine Derivatives: Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () replace the furyl-pyridinyl system with a pyrimidine core. Pyrimidines exhibit higher rigidity and hydrogen-bonding capacity (N–H⋯N interactions), enhancing antimicrobial activity but reducing solubility compared to the target compound .
  • Isoxazole Analog: [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate () substitutes furyl with an isoxazole ring.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility (Oxalate Effect)
Target Compound C₁₁H₁₂N₂O₅ 264.23 2-Furyl, 4-pyridinyl, oxalate High (oxalate salt)
2-Pyridinyl Isomer () C₁₁H₁₂N₂O₅ 264.23 2-Furyl, 2-pyridinyl, oxalate Moderate (steric hindrance)
Isoxazole Analog () C₁₂H₁₂N₂O₅ 264.23 Isoxazole, oxalate High (polar isoxazole)
Pyrimidine Derivative () C₂₅H₂₃FN₄O 434.48 Pyrimidine, fluorophenyl Low (bulky substituents)

Biological Activity

Overview

(2-Furylmethyl)(4-pyridinylmethyl)amine oxalate is a compound with the molecular formula C13H14N2O5 and a molecular weight of 278.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its mechanisms of action, biological activities, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but initial studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in these cells, likely through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Research Findings and Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition of bacterial growth observed in vitro.
AnticancerInduced apoptosis in breast and lung cancer cell lines through ROS generation.
Oxalate MetabolismPotential role in modulating oxalate levels in the body, which may impact kidney stone formation.

Case Study: Anticancer Effects

In a notable study, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations. The study also highlighted the compound's ability to induce cell cycle arrest at the G1 phase, further supporting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
(2-Furylmethyl)amineLacks pyridinyl groupLimited antimicrobial activity
(4-Pyridinylmethyl)amineLacks furyl groupModerate anticancer effects

The combination of both functional groups in this compound enhances its biological activities compared to its simpler counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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